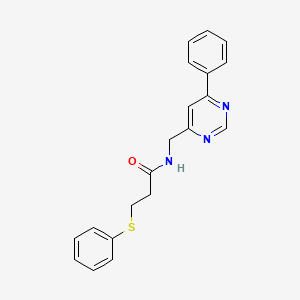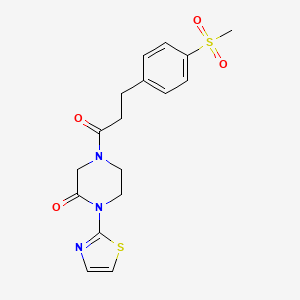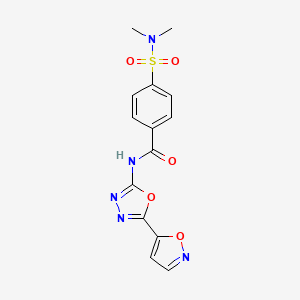![molecular formula C14H14N2O3 B2935199 4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-88-0](/img/structure/B2935199.png)
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a chemical compound with the molecular formula C14H14N2O3 . It is a specialized compound and not much information is available about it in the public domain .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. The molecular weight of 4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is 258.28 . Other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
Research on similar nitrophenyl compounds, such as 3-methyl-4-nitrophenol, has shown their significance in environmental science, particularly in biodegradation studies. For instance, a study on Ralstonia sp. SJ98 demonstrated the microorganism's capability to utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for environmental decontamination and bioremediation purposes (Bhushan et al., 2000). This suggests that similar compounds might also be targeted for bioremediation strategies to mitigate pollution.
Molecular Complexation and Crystal Engineering
Another area of application is in crystal engineering, where the design of noncentrosymmetric structures for nonlinear optics is explored. Studies on molecular complexes, including nitrophenyl compounds, aim at assessing strategies for molecular complexation to develop materials exhibiting quadratic nonlinear optical behavior (Muthuraman et al., 2001). Such research underlines the compound's potential use in creating advanced optical materials.
Electrochemical Behavior and Pollution Monitoring
The electrochemical behavior of nitrophenyl-related compounds has been studied for insights into pollution monitoring and degradation pathways. For example, electrochemical strategies have been developed to determine pollutants in water samples, showcasing the importance of nitrophenyl derivatives in environmental monitoring (Keivani et al., 2017). This points towards the compound's relevance in designing sensors for environmental pollutants.
Photocatalytic Degradation
Research into the photocatalytic degradation of similar compounds, like methyl parathion, reveals the pathways and intermediate products of degradation, crucial for understanding the environmental fate and treatment strategies of such pollutants (Moctezuma et al., 2007). This could suggest potential applications in environmental cleanup and waste treatment processes.
Propiedades
IUPAC Name |
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBHYRKCYFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)



![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)





![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)

![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)